N-Butyl-N-(3-oxobutyl)nitrosamine
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Overview
Description
N-Butyl-N-(3-oxobutyl)nitrosamine is a chemical compound with the molecular formula C8H16N2O2. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in scientific research due to its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-oxobutyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of butylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-oxobutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted compounds with different functional groups. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-Butyl-N-(3-oxobutyl)nitrosamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: The compound is used in studies related to its carcinogenic properties and its effects on biological systems.
Medicine: Research on this compound contributes to understanding the mechanisms of cancer development and potential therapeutic interventions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-oxobutyl)nitrosamine involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA. This interaction can lead to mutations and the initiation of carcinogenesis. The compound primarily targets the bladder urothelium, where it induces genetic mutations and promotes tumor formation .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: This compound is closely related and is also used in bladder cancer research.
N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosodiethylamine: Known for its use in liver cancer research .
Uniqueness
N-Butyl-N-(3-oxobutyl)nitrosamine is unique due to its specific structure and the particular type of cancer it induces, making it a valuable tool in bladder cancer research. Its ability to closely mimic human bladder cancer in animal models sets it apart from other nitrosamines .
Properties
CAS No. |
61734-89-2 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-butyl-N-(3-oxobutyl)nitrous amide |
InChI |
InChI=1S/C8H16N2O2/c1-3-4-6-10(9-12)7-5-8(2)11/h3-7H2,1-2H3 |
InChI Key |
YZNDPHYLLZSGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)C)N=O |
Origin of Product |
United States |
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